1-(Furan-2-yl)-2-methylpropan-2-amine
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Overview
Description
1-(Furan-2-yl)-2-methylpropan-2-amine is an organic compound belonging to the class of furan derivatives It features a furan ring, which is a five-membered aromatic ring with one oxygen atom, attached to a 2-methylpropan-2-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Furan-2-yl)-2-methylpropan-2-amine typically involves the reaction of furan derivatives with appropriate amine precursors. One common method is the reductive amination of 2-furylacetone with methylamine under hydrogenation conditions using a catalyst such as palladium on carbon. The reaction is carried out in an organic solvent like ethanol at elevated temperatures and pressures to yield the desired amine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of biocatalysts for asymmetric synthesis is also explored to achieve high enantiomeric purity, which is crucial for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions
1-(Furan-2-yl)-2-methylpropan-2-amine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form tetrahydrofuran derivatives.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted furans.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated furans.
Reduction: Tetrahydrofuran derivatives.
Substitution: Halogenated furans and other substituted derivatives.
Scientific Research Applications
1-(Furan-2-yl)-2-methylpropan-2-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate for the synthesis of drugs targeting various diseases.
Industry: Utilized in the production of fine chemicals and as a precursor for the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 1-(Furan-2-yl)-2-methylpropan-2-amine involves its interaction with specific molecular targets. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Phenylpropanolamine: A compound with a similar amine structure but with a phenyl ring instead of a furan ring.
Furfurylamine: A simpler furan derivative with an amine group directly attached to the furan ring.
2-Furylmethylamine: Another furan derivative with a different substitution pattern on the furan ring
Uniqueness
1-(Furan-2-yl)-2-methylpropan-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring enhances its reactivity and potential for various applications compared to similar compounds.
Properties
Molecular Formula |
C8H13NO |
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Molecular Weight |
139.19 g/mol |
IUPAC Name |
1-(furan-2-yl)-2-methylpropan-2-amine |
InChI |
InChI=1S/C8H13NO/c1-8(2,9)6-7-4-3-5-10-7/h3-5H,6,9H2,1-2H3 |
InChI Key |
KOVJRUBQQOQCNU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CC=CO1)N |
Origin of Product |
United States |
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